molecular formula C15H14ClNOS B2835322 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide CAS No. 327074-78-2

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide

Cat. No.: B2835322
CAS No.: 327074-78-2
M. Wt: 291.79
InChI Key: OFVSFIYBJXKIEI-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C15H14ClNOS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of a benzylsulfanyl group and a chlorophenylacetamide moiety makes it particularly versatile for various applications in scientific research.

Biological Activity

Chemical Identity
2-benzylsulfanyl-N-(2-chlorophenyl)acetamide is a compound with the molecular formula C15H14ClNOS. It is notable for its unique chemical structure, which contributes to its various biological activities. The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with thiourea, followed by a reaction with benzyl chloride under basic conditions.

Anticancer Properties

Research has indicated that this compound exhibits moderate cytotoxicity against several cancer cell lines. In a study, it demonstrated IC50 values of 72 µM for human melanoma cells (MM96L) and 51 µM for prostate cancer cells (DU145) . This suggests potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action and efficacy.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . Preliminary studies suggest it may inhibit the growth of various bacterial strains, although specific data on its spectrum of activity and mechanism remain limited. The presence of the benzylsulfanyl group is hypothesized to enhance its interaction with microbial targets, potentially disrupting cellular functions.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction may lead to altered metabolic pathways within target cells, contributing to its cytotoxic and antimicrobial effects.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Antimicrobial51-72
2-(benzylsulfanyl)benzothiazole derivativesSimilar to aboveModerate AnticancerVaries
3-chloro-4-hydroxyphenylacetamideRelated structureCytotoxicity notedNot specified

This table highlights the biological activities of similar compounds, emphasizing the unique properties of this compound.

Study on Cytotoxicity

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on various human cancer cell lines. The study aimed to determine the compound's potential as an anticancer agent. Results indicated significant cell death at concentrations above 50 µM, particularly in prostate and melanoma cells .

Antimicrobial Efficacy Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against common pathogens. The findings suggested that it could inhibit bacterial growth effectively; however, further research is necessary to elucidate the precise mechanisms involved and to determine the minimum inhibitory concentrations (MICs) against specific strains.

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVSFIYBJXKIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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